molecular formula C18H20ClN5S B13374044 3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13374044
M. Wt: 373.9 g/mol
InChI Key: ADCFHGRVZZNVKZ-JXMROGBWSA-N
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Description

3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an azepane derivative and a vinyl group under acidic or basic conditions to yield the desired triazolo-thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[4,3-a]pyridine
  • 3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[4,3-b][1,3,4]thiadiazine

Uniqueness

3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features, such as the azepane ring and the vinyl group, which contribute to its distinct biological activity and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.

Properties

Molecular Formula

C18H20ClN5S

Molecular Weight

373.9 g/mol

IUPAC Name

3-(azepan-1-ylmethyl)-6-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H20ClN5S/c19-15-8-5-14(6-9-15)7-10-17-22-24-16(20-21-18(24)25-17)13-23-11-3-1-2-4-12-23/h5-10H,1-4,11-13H2/b10-7+

InChI Key

ADCFHGRVZZNVKZ-JXMROGBWSA-N

Isomeric SMILES

C1CCCN(CC1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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